dimethyl N,N'-bis(butylsulfonyloxy)ethanediimidothioate
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Overview
Description
Dimethyl N,N’-bis(butylsulfonyloxy)ethanediimidothioate is a chemical compound with the molecular formula C12H26N2O6S4. This compound is known for its unique structure, which includes two butylsulfonyloxy groups attached to an ethanediimidothioate backbone. It has applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl N,N’-bis(butylsulfonyloxy)ethanediimidothioate typically involves the reaction of ethanediimidothioate with butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The reaction can be represented as follows:
Ethanediimidothioate+2Butylsulfonyl chloride→Dimethyl N,N’-bis(butylsulfonyloxy)ethanediimidothioate+2HCl
Industrial Production Methods
In an industrial setting, the production of dimethyl N,N’-bis(butylsulfonyloxy)ethanediimidothioate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Dimethyl N,N’-bis(butylsulfonyloxy)ethanediimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.
Substitution: The butylsulfonyloxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols.
Scientific Research Applications
Dimethyl N,N’-bis(butylsulfonyloxy)ethanediimidothioate has several scientific research applications:
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl N,N’-bis(butylsulfonyloxy)ethanediimidothioate involves its interaction with molecular targets through its sulfonyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved include:
Covalent Modification: The sulfonyl groups can modify cysteine residues in proteins, affecting their activity.
Enzyme Inhibition: By binding to active sites, the compound can inhibit enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl N,N’-dihexyl-3-oxapentanediamide
- N-tert-Butylbenzenesulfinimidoyl chloride
- N,N’-Dimethyl-N,N’-dihexyl-3-thiopentanediamide
Uniqueness
Dimethyl N,N’-bis(butylsulfonyloxy)ethanediimidothioate is unique due to its specific structure, which allows for versatile chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of reactions and form stable products makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
651044-09-6 |
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Molecular Formula |
C12H24N2O6S4 |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
dimethyl N,N'-bis(butylsulfonyloxy)ethanediimidothioate |
InChI |
InChI=1S/C12H24N2O6S4/c1-5-7-9-23(15,16)19-13-11(21-3)12(22-4)14-20-24(17,18)10-8-6-2/h5-10H2,1-4H3 |
InChI Key |
BUMTZHADISWISD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)ON=C(C(=NOS(=O)(=O)CCCC)SC)SC |
Origin of Product |
United States |
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